2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been developed, such as the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Chemical Reactions Analysis
While specific chemical reactions involving “2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” are not available in the search results, similar compounds have been studied. For instance, the synthesis of 2-arylbenzothiazoles has been explored, with various synthetic pathways developed .Scientific Research Applications
Nicotinic Acid and Cardiovascular Disease Prevention
Nicotinic acid, known for its lipid-modifying properties, has been extensively studied for its role in cardiovascular disease prevention. It is the most effective agent for increasing high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) cholesterol levels. Beyond lipid regulation, nicotinic acid exhibits non-lipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, which provides novel atheroprotective roles. The ongoing clinical trials aim to establish the routine use of nicotinic acid in atherosclerosis treatment, emphasizing the need for further research into its pleiotropic effects (Digby, Lee, & Choudhury, 2009).
Enzymatic Degradation of Organic Pollutants
The enzymatic approach using oxidoreductive enzymes, along with redox mediators, has shown promise in degrading various organic pollutants in wastewater. This method addresses the recalcitrant nature of certain compounds, enhancing the efficiency of degradation. Enzymes such as laccases and peroxidases, in combination with redox mediators like 1-hydroxybenzotriazole and acetosyringone, have significantly improved the degradation of persistent pollutants. This strategy highlights the potential of enzymatic treatments in remediating industrial effluents and reducing environmental contamination (Husain & Husain, 2007).
Nicotinic Acid Derivatives as Anticancer Agents
Research has identified nicotinic acid and its derivatives as promising candidates for anticancer drug development. The nitrogen-containing heterocyclic compounds, including nicotinic acid, have shown superior biological properties compared to non-nitrogen counterparts. These derivatives have been explored for their potential in treating various cancers, underscoring the need for synthetic approaches to develop efficient anticancer drugs based on nicotinic acid. This exploration signifies an ongoing effort to find novel therapeutic options for cancer treatment (Jain, Utreja, Kaur, & Jain, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in redox reactions
Mode of Action
It’s likely that the compound interacts with its targets by donating or accepting electrons, similar to other nicotinamide coenzymes . This can result in changes in the redox state of the target, potentially affecting its function.
Biochemical Pathways
Compounds with similar structures have been found to be involved in redox reactions . These reactions are crucial for various metabolic processes, including energy production and detoxification.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have antifungal activity , suggesting that this compound may also have potential antimicrobial effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-11-4-6-12(7-5-11)10-20-15(21)9-14(17(20)22)25-16-13(18(23)24)3-2-8-19-16/h2-8,14H,9-10H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNNQZNPLCEQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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